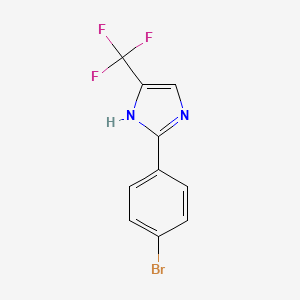

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNUPPUTHMOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695698 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010837-60-1 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and accessible synthetic route to 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromophenyl group at the 2-position and a trifluoromethyl moiety at the 5-position of the imidazole scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutic agents. This document details a scientifically sound synthetic approach, rooted in the classical Debus-Radziszewski imidazole synthesis, providing a step-by-step experimental protocol, mechanistic insights, and a discussion of the critical parameters influencing the reaction outcome. The guide is intended to empower researchers with the practical knowledge required for the successful laboratory-scale synthesis of this valuable compound.

Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can profoundly enhance the pharmacological profile of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, trifluoromethylated imidazoles are a prominent class of compounds in modern drug development. The target molecule, this compound, combines the benefits of the trifluoromethyl group with a 4-bromophenyl substituent, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

Recommended Synthetic Approach: The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski imidazole synthesis is a classic and highly versatile multi-component reaction for the construction of substituted imidazoles.[1] This one-pot condensation reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to efficiently form the imidazole ring.[2] For the synthesis of the target molecule, this approach offers a convergent and atom-economical pathway utilizing readily available starting materials.

The proposed reaction involves the condensation of 1,1,1-trifluoro-2,3-butanedione (a trifluoromethylated 1,2-dicarbonyl), 4-bromobenzaldehyde, and ammonium acetate as the source of ammonia.

DOT Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on established Debus-Radziszewski reaction conditions and should be adapted and optimized by the user.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 1,1,1-Trifluoro-2,3-butanedione | C4H3F3O2 | 140.06 | 131549-62-7 | Commercially available.[3][4] |

| 4-Bromobenzaldehyde | C7H5BrO | 185.02 | 1122-91-4 | Commercially available. |

| Ammonium Acetate | C2H7NO2 | 77.08 | 631-61-8 | Anhydrous is preferred. |

| Glacial Acetic Acid | C2H4O2 | 60.05 | 64-19-7 | Reagent grade. |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - | For neutralization. |

| Brine | NaCl(aq) | - | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | For drying. |

| Silica Gel | SiO2 | 60.08 | 7631-86-9 | For column chromatography. |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-trifluoro-2,3-butanedione (1.40 g, 10 mmol), 4-bromobenzaldehyde (1.85 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

-

Solvent Addition: To the flask, add 30 mL of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is expected to be complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.

-

Neutralization: Slowly neutralize the aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights

The Debus-Radziszewski reaction proceeds through a complex series of condensations and cyclizations. While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key steps:

-

Formation of a Diimine: The 1,2-dicarbonyl compound (1,1,1-trifluoro-2,3-butanedione) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

-

Condensation with the Aldehyde: The diimine then condenses with the aldehyde (4-bromobenzaldehyde).

-

Cyclization and Aromatization: An intramolecular cyclization followed by oxidation (often facilitated by air or an oxidant present in the reaction mixture) leads to the formation of the aromatic imidazole ring.

DOT Diagram of the Proposed Reaction Mechanism

Caption: A simplified proposed mechanism for the Debus-Radziszewski synthesis.

Conclusion

The Debus-Radziszewski synthesis provides a direct and efficient method for the preparation of this compound from commercially available starting materials. This in-depth technical guide offers a detailed experimental protocol and mechanistic overview to facilitate the successful synthesis of this valuable compound in a laboratory setting. The strategic design of this molecule, incorporating both a trifluoromethyl group and a reactive bromine handle, makes it a highly attractive building block for the development of novel pharmaceuticals and agrochemicals.

References

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

-

Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

Sources

physicochemical properties of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound this compound. This molecule incorporates structural motifs of significant interest in medicinal chemistry, including the imidazole scaffold, a bromophenyl group, and a trifluoromethyl moiety. Understanding its fundamental characteristics, such as solubility, acidity (pKa), and lipophilicity (LogP), is paramount for its advancement in any research and development pipeline. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of these critical parameters. We emphasize the causality behind methodological choices, ensuring that researchers can not only reproduce these experiments but also understand the principles that guarantee data integrity and relevance for drug discovery applications.

Introduction and Molecular Overview

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The title compound, this compound, is a synthetically accessible molecule featuring key functional groups that modulate its properties for potential therapeutic applications.

-

2-(4-bromophenyl) group : The bromine atom can participate in halogen bonding, a significant interaction in ligand-receptor binding. It also serves as a site for further chemical modification and can influence metabolic stability.

-

5-(trifluoromethyl) group : The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, can enhance metabolic stability by blocking sites of oxidation, and often increases lipophilicity, which can improve membrane permeability.[1]

-

1H-imidazole core : This amphoteric heterocycle can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Its pKa is a critical determinant of its charge state at physiological pH, which in turn governs its solubility, permeability, and target engagement.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1010837-60-1[3]

-

Molecular Formula: C₁₀H₆BrF₃N₂[3]

-

Canonical SMILES: FC(F)(F)C1=CN=C(C2=CC=C(Br)C=C2)N1[3]

-

InChI Key: QEUNUPPUTHMOPF-UHFFFAOYSA-N[3]

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for the target compound. It is critical for drug development professionals to recognize that predicted values serve as initial estimates, while experimentally determined data are required for definitive characterization and decision-making.

| Property | Value | Source / Method |

| Molecular Weight | 291.07 g/mol | Calculated[3] |

| Purity | ≥95% | Supplier Data[3] |

| LogP | Not specified | Supplier Data (Predicted)[3] |

| pKa | Not specified | Experimental determination required |

| Aqueous Solubility | Not specified | Experimental determination required |

| Melting Point | Not specified | Experimental determination required |

| Boiling Point | Not specified | Experimental determination required |

Experimental Determination of Key Physicochemical Parameters

This section provides validated, step-by-step protocols for determining the most critical physicochemical properties for a novel compound like this compound.

Thermodynamic Aqueous Solubility

Scientific Rationale: Aqueous solubility is a cornerstone of drug development. Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[4][5] We describe the "gold standard" shake-flask method, which measures the thermodynamic equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.[4][5]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid test compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[6] The excess solid is critical to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[6] Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments should be run to determine the time to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, the supernatant must be filtered (e.g., using 0.45 µm PTFE or PVDF syringe filters) or centrifuged at high speed.[4][5]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A calibration curve must be generated using standard solutions of the compound of known concentrations.

Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For an imidazole-containing compound, this is critical as the charge state affects solubility, membrane permeability, and receptor binding.[8] Potentiometric titration is a highly precise and reliable method for pKa determination.[9][10][11]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., 4, 7, and 10) to ensure accurate pH measurements.[8][9]

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, but the resulting pKa will be for that specific medium and requires extrapolation to determine the aqueous pKa.[11] Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[8][9]

-

Inert Atmosphere: Before titration, purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8][9]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M HCl for a base, or 0.1 M NaOH for an acid). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[9] This point can be precisely identified as the inflection point on the first derivative of the titration curve. Perform at least three replicate titrations to ensure reliability.[8]

Workflow Visualization:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME). The octanol-water partition coefficient (LogP) is the most common measure.[12] According to Lipinski's Rule of 5, a LogP value not greater than 5 is a characteristic of many successful oral drugs.[13] The shake-flask method is the traditional and most reliable technique for LogP determination.[14][15]

Experimental Protocol: Shake-Flask Method

-

Solvent Pre-saturation: Prepare a mixture of n-octanol and water (or a suitable buffer like PBS pH 7.4 for LogD measurement). Shake vigorously for 24 hours and then allow the phases to separate completely. This pre-saturation is crucial to prevent volume changes during the experiment.[13]

-

Compound Addition: Dissolve a known amount of the test compound in the pre-saturated n-octanol phase. Add a precise volume of this solution to a vial containing a precise volume of the pre-saturated aqueous phase.

-

Partitioning: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached. Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Workflow Visualization:

Caption: Workflow for LogP Determination via Shake-Flask Method.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

- PubMed Search Results. Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-890.

-

Pienaar, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Bienta. Aqueous Solubility Assay. Available from: [Link]

-

El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

International Pharmaceutical Federation (FIP). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

-

Kapoor, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Aqueous Solubility Assay | Bienta [bienta.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

A Framework for Elucidating the Mechanism of Action of Novel Small Molecule Inhibitors: A Technical Guide

Abstract: The determination of a small molecule's mechanism of action (MoA) is a critical step in drug discovery, providing the foundational understanding for efficacy and safety.[1] This guide addresses the challenge of MoA elucidation for novel compounds where no prior biological activity is documented, specifically using the chemical scaffold of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole as a representative case. Extensive searches have yielded no public data on the biological targets or pathways of this specific molecule. Therefore, this document provides a comprehensive, experience-driven framework for researchers to systematically uncover the MoA of such a compound. We will detail a logical, multi-pillar strategy encompassing computational prediction, in vitro validation, and cellular pathway analysis, complete with actionable protocols and data interpretation insights.

Introduction: The Challenge of the Unknown Target

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3][4] Compounds featuring this heterocyclic ring are known to bind to a variety of enzymes and receptors.[2] Specifically, substituted imidazoles have been successfully developed as potent inhibitors of key signaling proteins like p38 MAP kinase and BRAF kinase.[5][6][7][8][9]

Given the structural features of this compound—a substituted phenyl ring and a trifluoromethyl group—it is plausible to hypothesize its activity as a kinase inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromophenyl group provides a vector for further chemical modification. However, without empirical data, this remains a hypothesis. The following sections outline a robust, self-validating workflow to move from an unknown compound to a well-defined mechanism of action.

Pillar 1: Target Hypothesis Generation & Initial Screening

The first phase involves generating a plausible hypothesis for the compound's biological target. This is achieved by integrating computational methods with broad-based experimental screening.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational tools can narrow the field of potential targets.

-

Reverse Docking/Pharmacophore Screening: The compound's 3D structure is screened against a library of protein binding sites. This can identify proteins (e.g., kinases, GPCRs) with which the molecule is predicted to interact favorably.

-

Target Prediction Based on Structural Similarity: Algorithms compare the query molecule to databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Matches can suggest that our compound shares a similar target.

Phenotypic Screening

Parallel to in silico work, phenotypic screening in relevant disease models (e.g., cancer cell lines, immune cells) can reveal a functional effect without a priori knowledge of the target. For instance, a screen could measure cytotoxicity across a panel of cancer cell lines. A positive "hit" (e.g., selective killing of BRAF-mutant melanoma cells) provides a crucial lead for target deconvolution.

Target Deconvolution Strategies

If a phenotype is observed, the next step is to identify the specific molecular target responsible.[10] Modern proteomics-based methods are powerful tools for this purpose.[11]

-

Affinity Chromatography-Mass Spectrometry (AC-MS): The compound is immobilized on a solid support and used as "bait" to pull its binding partners out of a cell lysate. Bound proteins are then identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding. A target protein will typically be stabilized (or destabilized), shifting its melting curve.

The diagram below illustrates the workflow for this initial phase of target discovery.

Caption: Inhibition of the MAPK pathway by a putative BRAF inhibitor.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound requires a systematic, multi-faceted approach. The framework presented here, built on the pillars of computational prediction, direct in vitro validation, and cellular pathway analysis, provides a robust and self-validating workflow. By integrating these diverse methodologies, researchers can confidently identify a compound's primary target, quantify its potency and binding kinetics, and confirm its functional consequences in a biologically relevant context. This comprehensive understanding is indispensable for the successful progression of any small molecule from a preliminary hit to a viable therapeutic candidate.

References

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dar, A. A., et al. (2021). Pharmaceuticals.[Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Hsiao, Y., et al. (2023). International Journal of Molecular Sciences.[Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. (n.d.).[Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Li, Y., et al. (2023). Molecules.[Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Ahmad, A., et al. (2023). ACS Omega.[Link]

-

Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Lian, F., et al. (2013). Current Medicinal Chemistry.[Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Ali, I., et al. (2021). Bioorganic Chemistry.[Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Cell Press. (2024). Cell Press.[Link]

Sources

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

biological activity of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

An In-depth Technical Guide to the Biological Investigation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, yet under-explored derivative, this compound. The presence of a bromophenyl group and a trifluoromethyl moiety suggests a strong potential for significant biological activity, drawing from established structure-activity relationships of related heterocyclic compounds.[3][4] This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, intended for researchers and professionals in drug discovery and development. We will delve into hypothetical, yet plausible, therapeutic applications, supported by detailed experimental protocols and mechanistic explorations.

Introduction: Rationale for Investigation

The imidazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] The targeted compound, this compound, incorporates two key functional groups that are often associated with enhanced pharmacological profiles:

-

The 4-bromophenyl group: Halogenated phenyl rings are common in bioactive molecules. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a significant interaction in ligand-receptor binding.[8] Several bromophenyl-containing heterocyclic compounds have demonstrated potent anticancer activities.[3]

-

The trifluoromethyl (CF3) group: This group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's metabolic stability, binding affinity, and bioavailability. In similar heterocyclic structures like pyrazoles, the CF3 group has been linked to selective inhibition of enzymes such as cyclooxygenase-2 (COX-2).[4]

Given these structural features, we hypothesize that this compound is a prime candidate for investigation as a potential anti-inflammatory and/or anticancer agent. This guide will outline the necessary steps to explore these possibilities.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A one-pot synthesis is proposed, involving the condensation of three key reactants: 4-bromobenzaldehyde, 1,1,1-trifluoroacetone, and a source of ammonia.

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-bromobenzaldehyde (1.0 eq)

-

1,1,1-trifluoroacetone (1.0 eq)

-

Ammonium acetate (2.5 eq)

-

Glacial acetic acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 1,1,1-trifluoroacetone (1.0 eq), and ammonium acetate (2.5 eq).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

-

Neutralization: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the crude product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Investigation of Anticancer Activity

The presence of the bromophenyl moiety in heterocyclic structures has been associated with significant anticancer properties, potentially through mechanisms like tubulin polymerization inhibition or kinase inhibition.[8][11] Therefore, a primary avenue of investigation for our target compound is its potential as an anticancer agent.

Proposed Mechanism: Tubulin Polymerization Inhibition

Many imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[12] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Hypothetical mechanism of selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (human or ovine).

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Test compound and a known selective COX-2 inhibitor (e.g., Celecoxib).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Compound Addition: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations (0.01 to 100 µM). Include wells for a background, 100% initial activity (no inhibitor), and a positive control (Celecoxib).

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.

-

Incubation and Detection: Incubate for a specified time (e.g., 2 minutes) at 25°C. The peroxidase activity of COX is measured colorimetrically as per the kit instructions.

-

Absorbance Reading: Read the absorbance at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Hypothetical Data Presentation

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | 85.0 | 2.1 | 40.5 |

| Celecoxib (Control) [4] | >100 | 0.8 | >125 |

| Indomethacin (Control) | 0.5 | 1.5 | 0.33 |

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to investigating the biological potential of this compound. Based on the well-documented activities of its constituent chemical motifs, there is a strong rationale to explore this compound as a novel anticancer or anti-inflammatory agent. The detailed protocols provided herein offer a clear path for its synthesis and in vitro evaluation.

Positive results from these initial studies would warrant further investigation, including:

-

In vivo efficacy studies in animal models of cancer and inflammation.

-

Pharmacokinetic and ADME/Tox profiling to assess its drug-like properties. [8]* Lead optimization through the synthesis of analogues to improve potency and selectivity.

The exploration of novel imidazole derivatives like the one discussed remains a promising frontier in the quest for new and more effective therapeutics.

References

- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC - NIH. (n.d.).

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012).

- Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org. (2023).

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019).

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.).

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017).

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.).

- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018).

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.).

- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. (n.d.).

- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC - NIH. (n.d.).

- Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Rajendra P. (n.d.).

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.).

- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Semantic Scholar. (2017).

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF - ResearchGate. (2025).

- Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).

- Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online. (2026).

- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (2018).

- Advance in research of imidazoles as anti-tumor agents - ResearchGate. (2025).

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).

- Imidazole Derivatives as Potential Therapeutic Agents | Request PDF - ResearchGate. (2025).

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (n.d.).

- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors | ACS Medicinal Chemistry Letters. (2021).

Sources

- 1. longdom.org [longdom.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 9. ijcrt.org [ijcrt.org]

- 10. rsc.org [rsc.org]

- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole: A Guide for Researchers

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous pharmaceuticals. The incorporation of a bromophenyl group and a trifluoromethyl moiety is anticipated to modulate its physicochemical and biological properties. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for researchers working with this or structurally related compounds.

Molecular Structure and Key Features

The structure of this compound presents distinct regions that will manifest uniquely in its spectra. The 4-bromophenyl ring, the imidazole core, and the trifluoromethyl group each possess characteristic spectroscopic signatures.

Caption: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C-Br, and C-F bonds.

Table 3: Predicted Major IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3100 (broad) | Medium | N-H stretch (imidazole) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1610-1580 | Medium | C=N stretch (imidazole ring) |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |

| 1100-1000 | Medium | C-Br stretch |

Expertise & Experience: Justification of Predictions

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

-

C=N and C=C Stretches: The C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings will appear in the 1610-1400 cm⁻¹ region.

-

C-F Stretches: The most intense and characteristic absorption will be due to the C-F stretching vibrations of the trifluoromethyl group, typically appearing as a strong, broad band in the 1350-1100 cm⁻¹ range. [1]* C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, around 1100-1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation:

-

Ensure the sample is dry and free of solvent.

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR accessory.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Relative Intensity | Proposed Fragment |

| 314/316 | High | [M]⁺ (Molecular ion) |

| 245/247 | Medium | [M - CF₃]⁺ |

| 183/185 | Medium | [C₇H₄BrN]⁺ |

| 155/157 | Low | [C₆H₄Br]⁺ |

| 69 | High | [CF₃]⁺ |

Expertise & Experience: Justification of Predictions

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 314 and 316 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern:

-

A significant fragment is expected from the loss of the trifluoromethyl radical, resulting in a doublet at m/z 245 and 247. [2] * Cleavage of the imidazole ring could lead to the formation of the bromophenylnitrile radical cation at m/z 183/185.

-

Loss of the imidazole portion could result in the bromophenyl cation at m/z 155/157.

-

A prominent peak at m/z 69 corresponding to the stable trifluoromethyl cation is also anticipated. [2]The fragmentation of the imidazole ring itself can be complex. [3][4][5]

-

Experimental Protocol for MS Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions based on plausible fragmentation pathways.

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this and related compounds. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of novel imidazole-based molecules.

References

-

Ye, L., Larda, S. T., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 145–155. [Link]

- Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088.

-

Ye, L., Larda, S. T., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 145–155. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 4-Bromoaniline. [Link]

-

Slaninová, J., Flegel, M., & Franĕk, F. (2000). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Collection of Czechoslovak chemical communications, 65(8), 1337-1349. [Link]

-

ResearchGate. 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... [Link]

-

Chegg. Solved The following IR spectra is of .4-bromoanilinr. [Link]

-

Stojanova, A., Bojadziski, V., Stafilov, T., & Stefov, V. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]

-

Chegg. Solved Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2015). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 5(107), 88204-88211. [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

SpectraBase. 4-Bromoaniline. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

-

PubChem. Imidazole. [Link]

-

Osipov, V. Y., et al. "Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond." Physical Chemistry Chemical Physics 22.8 (2020): 4452-4458. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 25-36. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

ResearchGate. 13 C-NMR spectrum of compound (4i). [Link]

-

Esch, P., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Journal of the American Society for Mass Spectrometry 32.1 (2020): 265-274. [Link]

-

ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

-

Ul-Haque, M. (1973). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 113-119. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. Imidazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

-

Concors, J. I., et al. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology 57.32 (2023): 11843-11853. [Link]

-

Mohler, F. L., et al. "Mass spectra of fluorocarbons." Journal of Research of the National Bureau of Standards 40.3 (1948): 153. [Link]

-

Ali, S., et al. "Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application." Journal of the Chinese Chemical Society (2022). [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 3. connectsci.au [connectsci.au]

- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties imparted by bromine and trifluoromethyl substituents have made 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole a particularly attractive core for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for this class of compounds, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the modern adaptations of classical multicomponent reactions, offering a detailed, field-proven protocol for the efficient synthesis of the title compounds. This guide is intended to empower researchers and drug development professionals with the knowledge to confidently synthesize and explore the therapeutic potential of these valuable imidazole derivatives.

Introduction: The Significance of Brominated and Trifluoromethylated Imidazoles

The imidazole ring system is a privileged heterocyclic motif due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[1] The incorporation of specific substituents can dramatically modulate the pharmacokinetic and pharmacodynamic properties of imidazole-based compounds.

The 4-bromophenyl group at the 2-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding.

The trifluoromethyl (CF3) group at the 5-position is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] The combination of these two substituents on the imidazole core creates a versatile platform for the discovery of new drugs with potentially enhanced therapeutic profiles.

Core Synthetic Strategy: A Modern Approach to the Debus-Radziszewski Reaction

The most direct and atom-economical approach to the synthesis of 2,5-disubstituted imidazoles is through a one-pot, three-component reaction, a variation of the classical Debus-Radziszewski synthesis.[4] This powerful reaction involves the condensation of an aldehyde, an α-dicarbonyl compound (or a synthetic equivalent), and a source of ammonia.

For the synthesis of this compound, the key precursors are:

-

4-Bromobenzaldehyde: Provides the 2-(4-bromophenyl) substituent.

-

A trifluoromethylated α-haloketone: Serves as the synthetic equivalent of a trifluoromethylated dicarbonyl compound, providing the carbon backbone for the 4- and 5-positions of the imidazole ring, with the trifluoromethyl group at the 5-position. A prime candidate for this role is 3-bromo-1,1,1-trifluoroacetone .[5]

-

Ammonium acetate: Functions as the ammonia source.

The overall transformation can be depicted as a cyclocondensation reaction where the three components assemble to form the imidazole ring in a single synthetic operation.

Mechanistic Insights

While the precise mechanism of this multicomponent reaction can be complex and dependent on the specific reaction conditions, a plausible pathway is outlined below. The reaction is believed to proceed through the initial formation of a diimine intermediate from the reaction of the α-haloketone with two equivalents of ammonia. This is followed by condensation with the aldehyde and subsequent cyclization and aromatization to yield the final imidazole product.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound. It is designed to be a self-validating system with clear instructions for execution and purification.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 |

| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | C₃H₂BrF₃O | 190.95 |

| Ammonium acetate | 631-61-8 | C₂H₇NO₂ | 77.08 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzaldehyde (1.85 g, 10 mmol), 3-bromo-1,1,1-trifluoroacetone (1.91 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

-

Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.10 (m, 2H, Ar-H), 7.55-7.75 (m, 2H, Ar-H), 7.40-7.50 (s, 1H, imidazole C4-H), 10.0-11.0 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 147.0 (C2), 132.5 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C-Br), 122.0 (q, J = 268 Hz, CF₃), 118.0 (q, J = 35 Hz, C5), C4 is often difficult to observe due to coupling with the CF3 group.

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₆BrF₃N₂ [M+H]⁺, found.

Visualizing the Synthesis

Reaction Workflow

Caption: One-pot synthesis workflow for this compound.

Plausible Reaction Mechanism

Caption: Plausible mechanism for the formation of the imidazole ring.

Conclusion and Future Outlook

The synthesis of this compound derivatives via a one-pot, three-component reaction is a robust and efficient strategy for accessing this valuable chemical scaffold. The protocol outlined in this guide provides a reliable starting point for researchers in drug discovery and medicinal chemistry. The versatility of the 4-bromophenyl group allows for extensive diversification, enabling the exploration of a wide chemical space in the search for novel therapeutic agents. Future work in this area may focus on the development of catalytic and more environmentally benign reaction conditions, as well as the expansion of the substrate scope to include a broader range of aldehydes and trifluoromethylated building blocks.

References

- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

- Hamper, B. C., et al. (2000). Synthesis of highly substituted 5-(trifluoromethyl)ketoimidazoles using a mixed-solid/solution phase motif. Biotechnology and Bioengineering, 71(1), 28-37.

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.

- Lozinskaya, N. A., et al. (2002). Reaction of Aromatic Aldehydes with Ammonium Acetate. Russian Journal of Organic Chemistry, 38(8), 1149–1153.

-

Molecules. (2023). Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]

-

PubMed. (2000). Synthesis of highly substituted 5-(trifluoromethyl)ketoimidazoles using a mixed-solid/solution phase motif. Retrieved from [Link]

-

Scite. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

- Sloop, J. C., et al. (2010). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 25(1), 1-12.

-

TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). A simple, highly versatile and an efficient synthesis of 2, 4, 5- trisubstituted imidazole.... Retrieved from [Link]

-

YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

-

IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (2002). Reaction of Aromatic Aldehydes with Ammonium Acetate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Retrieved from [Link]

-

Semantic Scholar. (2016). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles. Retrieved from [Link]

-

ResearchGate. (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Retrieved from [Link]

-

PMC - NIH. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Retrieved from [Link]

-

NIH. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. Retrieved from [Link]

-

IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]9D1217.pdf)

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Strategic Approach to Identifying and Validating Therapeutic Targets for 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of structurally and functionally validated pharmacophores into a single small molecule presents a compelling starting point for drug discovery. The compound 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a prime example of such a synthesis, incorporating three key motifs with established roles in medicinal chemistry: a bio-active imidazole core, a metabolism-stabilizing and affinity-enhancing trifluoromethyl (TFM) group, and a halogenated phenyl ring known to be critical for specific target interactions. While direct biological data on this specific molecule is nascent, its constituent parts suggest a high probability of interaction with several therapeutically relevant protein classes.

This guide eschews a speculative listing of possible targets. Instead, it provides a comprehensive, phased strategic framework for the systematic identification, deconvolution, and validation of the molecular targets of this compound. As a Senior Application Scientist, the rationale behind each experimental phase is detailed, emphasizing a self-validating workflow that moves logically from broad phenotypic effects to specific, high-confidence molecular interactions. This document is intended to serve as a technical roadmap for research teams embarking on the characterization of this and structurally related compounds.

Section 1: Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the well-documented activities of its core components.

1.1 The Imidazole Core: A Privileged Pharmacophore The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature—as seen in the amino acid histidine and nucleic acids—and in a multitude of FDA-approved drugs underscores its versatile and favorable biological properties.[1][3] The two nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, allowing it to form robust interactions with a wide variety of biological targets, including enzymes and receptors.[3][4] This structural feature is central to the broad spectrum of activities reported for imidazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6]

1.2 The Trifluoromethyl (TFM) Group: Enhancing Potency and Stability The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance a molecule's therapeutic profile.[7] Due to the high electronegativity of fluorine, the TFM group is a strong electron-withdrawing substituent that can significantly alter the electronic properties of the parent molecule.[8][9] This modification often leads to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity and size of the TFM group can enhance hydrophobic interactions within a target's binding pocket, thereby increasing binding affinity and selectivity.[9] Many successful drugs, particularly kinase inhibitors like Sorafenib, feature a TFM moiety, highlighting its importance in achieving potent and specific target engagement.[8]

1.3 The 4-Bromophenyl Moiety: A Key to Specificity The presence and position of a halogenated phenyl ring can be critical for directing a molecule's activity. The 4-bromophenyl group, in particular, has been identified as an essential component for the anticancer activity of certain aminopyrazine compounds.[10] The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity. It also provides a synthetically tractable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[11] Notably, the drug Macitentan, a dual endothelin receptor antagonist, features a 5-(4-bromophenyl) substituent, suggesting this moiety's utility in targeting receptor proteins.[12][13]

Section 2: Predicted Target Classes Based on Structural Precedent

Based on a comprehensive analysis of existing literature for each structural motif, we can prioritize several protein families as high-probability targets for this compound.

| Predicted Target Class | Rationale Based on Structural Motifs | Key Literature Precedents |

| Protein Kinases | The imidazole ring can mimic the purine of ATP, a common kinase substrate. The TFM group enhances binding in hydrophobic pockets of the ATP-binding site. Many TFM-containing drugs are kinase inhibitors. | [8][14] |

| Cyclooxygenase (COX) Enzymes | Phenyl-imidazole derivatives have been extensively investigated and validated as potent and selective inhibitors of COX-2, a key enzyme in inflammation. | [3][15] |

| Endothelin Receptors | The 5-(4-bromophenyl)pyrimidine structure in the approved drug Macitentan shows a strong structural analogy to the 2-(4-bromophenyl)imidazole core of the query compound. | [12][13] |

| Microtubule Proteins/Topoisomerases | Imidazole-based compounds have been shown to exert anticancer effects by interfering with tubulin polymerization or inhibiting topoisomerase II, disrupting cell division. | [3] |

| Metabolic Enzymes (e.g., α-glucosidase) | Phenyl-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against α-glucosidase, a target for type 2 diabetes. | [16] |

The following diagram illustrates the potential interaction of the compound within a generic kinase ATP-binding pocket, a primary hypothesized target class.

Caption: Hypothetical binding mode in a kinase ATP pocket.

Section 3: A Phased Strategy for Target Identification and Validation

A robust investigation requires a multi-step approach, moving from broad biological effects to specific molecular interactions. This ensures that resources are focused efficiently and that the final identified target is validated with high confidence.

Caption: Overall workflow for target identification and validation.

Phase 1: Initial Phenotypic Screening & Target Class Prioritization

Causality: Before seeking a specific molecular target, it is essential to understand the compound's overall biological effect. Broad phenotypic screening provides an unbiased view of its activity profile across various cell types, guiding the subsequent, more focused investigation.

Protocol 1: Broad-Spectrum Cell Viability Assay (MTT/MTS-Based)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel representing different tissues) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Add the diluted compound to the cells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the treated plates for 48-72 hours.

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Interpretation: A potent and selective activity profile against certain cell lineages (e.g., leukemia, colon cancer) would strongly suggest prioritizing anticancer targets like kinases or topoisomerases. Broad, non-specific cytotoxicity at low concentrations may indicate off-target effects.

Phase 2: In Vitro Target Deconvolution

Causality: Once a promising phenotypic effect is observed, the next logical step is to identify the specific molecular target(s) responsible. This phase uses in vitro systems to directly test the compound's interaction with purified proteins or protein families.

Protocol 2: Kinase Panel Screening (Competitive Binding Assay)

-

Assay Principle: This assay measures the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of a large panel of purified kinases.

-

Compound Preparation: Provide the test compound at a stock concentration of 10 mM in DMSO. The screening service (e.g., Eurofins DiscoverX KINOMEscan®) will typically perform a primary screen at a single high concentration (e.g., 10 µM).

-

Binding Reaction: The kinases are typically tagged (e.g., with DNA) and immobilized on a solid support. The test compound and the tagged ligand are added and allowed to compete for binding to the kinases.

-

Quantification: After incubation and washing steps, the amount of tagged ligand remaining bound to each kinase is quantified (e.g., via qPCR for the DNA tag).

-

Data Analysis: The results are expressed as "% Control" or "% Inhibition". A low % Control value indicates that the test compound successfully displaced the ligand and is a potent binder.

-

Follow-up: For hits identified in the primary screen, a full dose-response curve is generated to determine the dissociation constant (Kd), which is a direct measure of binding affinity.

Interpretation: This screen provides a direct, quantitative measure of affinity for hundreds of kinases simultaneously. Potent and selective binding to a specific kinase or kinase family (e.g., PI3K, BTK) provides a high-confidence candidate target for further validation.

Phase 3: Target Validation in a Cellular Context

Causality: Demonstrating that a compound binds to a purified protein is not sufficient. It is critical to confirm that this binding event occurs within the complex environment of a living cell and is directly responsible for the observed biological effect.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Culture the relevant cell line (identified in Phase 1) to ~80% confluency. Treat one set of cells with the test compound at a concentration of 10x its GI50 for 1-2 hours. Treat a control set with vehicle (DMSO).

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes for each condition (drug-treated and vehicle).

-

Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot for each condition should be kept at room temperature as a non-heated control.

-